2-Iodo-1-adamantanecarboxylic acid
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Overview
Description
2-Iodo-1-adamantanecarboxylic acid is an organic compound derived from adamantane, a hydrocarbon known for its diamond-like structure. This compound features an iodine atom and a carboxylic acid group attached to the adamantane framework, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-adamantanecarboxylic acid typically involves the iodination of 1-adamantanecarboxylic acid. One common method is the reaction of 1-adamantanecarboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-adamantanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azidoadamantane or cyanoadamantane can be formed.
Oxidation Products: Carboxylates or ketones are typical oxidation products.
Reduction Products: Alcohol derivatives of adamantane are common reduction products.
Scientific Research Applications
2-Iodo-1-adamantanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various functionalized adamantane derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential antiviral and antibacterial properties, leveraging the unique structure of adamantane.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism of action of 2-Iodo-1-adamantanecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group enable the compound to form strong interactions with enzymes and receptors, modulating their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-Adamantanecarboxylic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-adamantanecarboxylic Acid: Similar structure but with a bromine atom, which affects its reactivity and applications.
1-Adamantanemethanol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness: 2-Iodo-1-adamantanecarboxylic acid stands out due to the presence of the iodine atom, which imparts unique reactivity and enables specific applications in synthesis and research. Its combination of structural features makes it a valuable compound in various scientific and industrial fields .
Properties
IUPAC Name |
2-iodoadamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXLRVWAEPTHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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